2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a thioether group and an acetanilide moiety. Its molecular formula is C15H14F3N5S, with a molecular weight of approximately 365.36 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Notably:
- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase and cholinesterase, which are critical in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .
- Cell Cycle Modulation : Studies indicate that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This is supported by experiments demonstrating increased Annexin V-FITC positivity in treated cells .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values ranged from 0.008 to 0.014 μM, indicating potent activity comparable to established chemotherapeutics .
- Mechanistic Insights : The compound disrupts microtubule dynamics, similar to the action of known tubulin inhibitors. This was demonstrated through immunofluorescence staining assays that revealed alterations in microtubule organization following treatment with the compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Studies
A series of studies have been conducted to assess the biological activity of similar compounds within the same class:
- Study on Triazole Derivatives : A related study found that derivatives bearing triazole rings exhibited antifungal and antibacterial activities, suggesting a common mechanism among triazole-based compounds .
- Comparative Analysis : In a comparative study involving various triazolo-pyridazine derivatives, compounds structurally similar to our target exhibited varying degrees of antiproliferative activity, reinforcing the significance of structural modifications on biological outcomes .
Research Findings Summary
Property | Observation |
---|---|
Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterase |
Anticancer Activity | IC50 values: 0.008 - 0.014 μM against A549, MCF-7, HeLa |
Antimicrobial Activity | Effective against S. aureus and E. coli; lower MIC than conventional antibiotics |
Mechanism of Action | Induces apoptosis via cell cycle arrest; disrupts microtubule dynamics |
属性
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)12-4-6-13(7-5-12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-3-1-2-10-23-14/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYRWKJFZICMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。